molecular formula C10H10ClN3O B2394630 3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 501902-86-9

3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B2394630
CAS RN: 501902-86-9
M. Wt: 223.66
InChI Key: PAMBTRVKKBROAC-UHFFFAOYSA-N
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Description

The compound “3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of aromatic heterocycle. Attached to this ring is an amine group (-NH2), which is a basic functional group. The molecule also contains a phenyl ring, which is a type of aromatic hydrocarbon, with a chlorine atom and a methoxy group (-OCH3) attached to it .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be planar due to the presence of the aromatic rings. The electron-donating methoxy group and the electron-withdrawing chlorine atom could cause some interesting electronic effects within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amine group can participate in acid-base reactions, and the aromatic rings can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amine and methoxy groups could make the compound somewhat soluble in polar solvents .

Safety and Hazards

Without specific data, it’s hard to say for sure, but as with any chemical, handling should be done with appropriate safety precautions. This includes wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for a compound like this could be very broad. It could be studied for potential medicinal properties, used as a building block for synthesizing other complex molecules, or investigated for its physical and chemical properties .

properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-15-9-3-2-6(11)4-7(9)8-5-10(12)14-13-8/h2-5H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMBTRVKKBROAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

CAS RN

501902-86-9
Record name 3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine
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